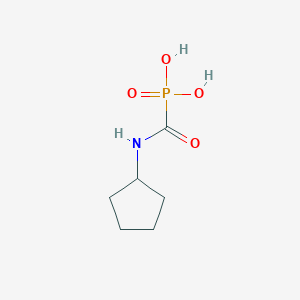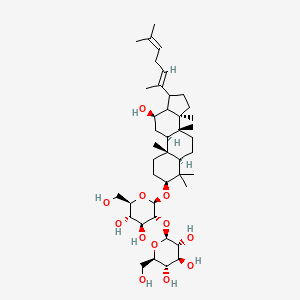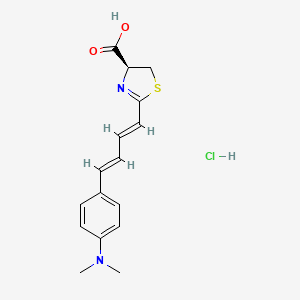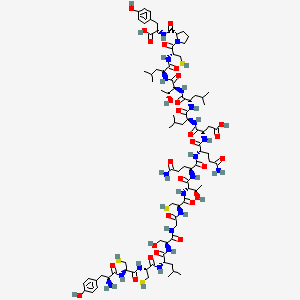![molecular formula C27H28N4O2 B10788852 3-[N-[4-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-N-ethyl-2-hydroxy-1H-indole-6-carboxamide](/img/structure/B10788852.png)
3-[N-[4-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-N-ethyl-2-hydroxy-1H-indole-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of BI-4659 involves several steps. One of the key steps includes the reaction of (E)-3-(hydroxy-phenyl-methylene)-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid ethylamide with 4-(dimethylamino)methyl]aniline and trimethylsilylimidazole in tetrahydrofuran (THF) under microwave irradiation at 170°C The mixture is then processed to obtain the final product
Chemical Reactions Analysis
BI-4659 undergoes various chemical reactions, including:
Oxidation: BI-4659 can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Substitution: BI-4659 can participate in substitution reactions, particularly involving its functional groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
BI-4659 has a wide range of scientific research applications:
Chemistry: It is used as a chemical probe to study the inhibition of TGFβRI/ALK5.
Industry: BI-4659 is used in the pharmaceutical industry for drug discovery and development, particularly in the context of kinase inhibitors.
Mechanism of Action
BI-4659 exerts its effects by inhibiting the activity of TGFβRI/ALK5. It blocks the cellular phosphorylation of Smad2 and Smad3, which are key signaling molecules in the TGFβ pathway . This inhibition disrupts the downstream signaling processes, affecting various biological functions such as cell proliferation and differentiation.
Comparison with Similar Compounds
BI-4659 is compared with other ALK5 inhibitors such as SB-505124, SB-525334, GK6604, SD-208, LY-2157299, EW-7197, and GW788388 . What sets BI-4659 apart is its high selectivity and potency, with an IC50 value of 19 nM for ALK5 inhibition . it is not suitable for in vivo studies due to its high clearance rate in rats .
Conclusion
BI-4659 is a valuable compound in scientific research, particularly for studying the TGFβ signaling pathway. Its high selectivity and potency make it a useful tool for in vitro studies, although its application in vivo is limited. The compound’s synthesis, chemical reactions, and diverse applications highlight its significance in the fields of chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C27H28N4O2 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
3-[N-[4-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-N-ethyl-2-hydroxy-1H-indole-6-carboxamide |
InChI |
InChI=1S/C27H28N4O2/c1-4-28-26(32)20-12-15-22-23(16-20)30-27(33)24(22)25(19-8-6-5-7-9-19)29-21-13-10-18(11-14-21)17-31(2)3/h5-16,30,33H,4,17H2,1-3H3,(H,28,32) |
InChI Key |
FZRIDWWTFPNEKE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC2=C(C=C1)C(=C(N2)O)C(=NC3=CC=C(C=C3)CN(C)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3R)-4-[[(3R,6S,12R,15R,18R,21S,24R,28S,30S)-18-(4-aminobutyl)-6-(1-carboxyethyl)-15-[carboxy(hydroxy)methyl]-12-(carboxymethyl)-25,30-dimethyl-2,5,8,11,14,17,20,23,27-nonaoxo-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,26-nonazabicyclo[26.3.0]hentriacontan-24-yl]amino]-2-methyl-3-[[(2E,4Z)-8-methylnona-2,4-dienoyl]amino]-4-oxobutanoic acid](/img/structure/B10788776.png)
![4-[(3-Carboxy-4-hydroxy-1-naphthyl)(oxo)acetyl]-1-hydroxy-2-naphthoic acid](/img/structure/B10788783.png)


![2-N-(4-aminocyclohexyl)-8-propan-2-yl-4-N-[(4-pyridin-2-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine](/img/structure/B10788816.png)
![2-(4-phenoxyphenoxy)-6-[(1S,4S)-5-prop-2-enoyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridine-3-carboxamide](/img/structure/B10788832.png)
![2-[[1-[carboxymethyl-(4-methoxyphenyl)sulfonylamino]isoquinolin-4-yl]-(4-methoxyphenyl)sulfonylamino]acetic acid](/img/structure/B10788847.png)
![3-[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-53-[(2-aminoacetyl)amino]-30-(2-amino-2-oxoethyl)-9-[(2S)-butan-2-yl]-36-(3-carbamimidamidopropyl)-6-carbamoyl-24,45-bis(carboxymethyl)-48-(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-21-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-12-yl]propanoic acid](/img/structure/B10788848.png)
![[4-(4-methoxyphenyl)-2-(N-phenylanilino)-1,3-thiazol-5-yl]-phenylmethanone](/img/structure/B10788855.png)
![4-[[4-Oxo-2-thioxo-3-[3-(trifluoromethyl)benzyl]thiazolidin-5-ylidene]methyl]benzoicAcid](/img/structure/B10788862.png)
![1-(4-Chlorophenyl)-3-[1-(4-methylphenyl)propyl]urea](/img/structure/B10788876.png)
![4-hydroxy-3-[(1S,6S)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-6-pentyl-5-(pentylamino)cyclohexa-3,5-diene-1,2-dione](/img/structure/B10788884.png)

